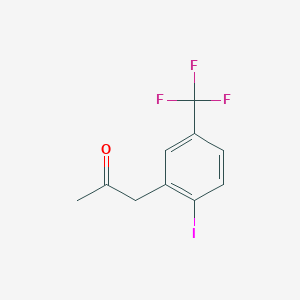

1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one is an aromatic ketone featuring a phenyl ring substituted with an iodine atom at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to a propan-2-one moiety. This compound is of interest in pharmaceutical and organic synthesis due to the electronic and steric effects imparted by its substituents.

Synthetic routes for analogous compounds, such as 1-(3-(trifluoromethyl)phenyl)propan-2-one, involve hydrolysis of nitriles followed by acetylation .

Preparation Methods

The synthesis of 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-iodo-5-(trifluoromethyl)benzene and acetone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to yield alcohols.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Scientific Research Applications

1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, as it can improve the compound’s bioavailability and target specificity . The iodine atom can participate in halogen bonding, further influencing the compound’s interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

*Calculated based on molecular formula.

- Iodine vs. Fluorine/Trifluoromethylthio: The iodine atom in the target compound increases molar mass and may enhance stability in biological systems (e.g., as a halogen bond donor). In contrast, fluorine (smaller, highly electronegative) and -SCF₃ (bulkier, more lipophilic) substituents modulate electronic and steric profiles differently .

- Trifluoromethyl (-CF₃) vs. Trifluoromethylthio (-SCF₃) : The -SCF₃ group in the analog from introduces sulfur, increasing molar mass and lipophilicity, which could influence pharmacokinetic properties in drug design .

Biological Activity

1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one is a synthetic organic compound characterized by its unique molecular structure, which includes a phenyl ring substituted with an iodine atom and a trifluoromethyl group. This compound is gaining attention in medicinal chemistry due to its potential biological activities , particularly its antimicrobial and anticancer properties . The trifluoromethyl group enhances lipophilicity, which may improve the compound's bioavailability and target specificity in biological systems.

- Molecular Formula : C10H8F3IO

- Molecular Weight : 328.07 g/mol

- Structural Features : The presence of both iodine and trifluoromethyl groups contributes to its distinct reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The trifluoromethyl group enhances binding affinity, while the iodine atom plays a crucial role in modulating the compound's reactivity. The compound may exert its effects through mechanisms such as:

- Oxidative stress modulation

- Induction of apoptosis

- Inhibition of specific signaling pathways

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showing promising results in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 12.5 µg/mL |

| B. mycoides | 8.0 µg/mL |

| C. albicans | 15.0 µg/mL |

These findings indicate that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been assessed against several human cancer cell lines, including A549 (lung), HCT116 (colon), and PC3 (prostate). The results are summarized in the following table:

| Cell Line | IC50 (µM) | Comparison to Doxorubicin (IC50 = 52.1 µM) |

|---|---|---|

| A549 | 44.4 | Better |

| HCT116 | 22.4 | Better |

| PC3 | 17.8 | Better |

The compound demonstrated lower IC50 values than Doxorubicin in multiple cell lines, indicating superior efficacy in inhibiting cancer cell proliferation.

Case Studies

Recent research has explored the effects of this compound on gene expression in cancer cells. Notably:

- In PACA2 cells, down-regulation of PALB2, BRCA1, and BRCA2 was observed, suggesting potential pathways for enhancing apoptosis.

- In A549 cells, decreased expression levels of EGFR and KRAS were noted, indicating possible mechanisms for inhibiting tumor growth.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(2-Iodo-5-(trifluoromethyl)phenyl)propan-2-one?

The synthesis typically involves sequential functionalization of a phenolic precursor. A plausible route includes:

- Step 1 : Iodination of 5-(trifluoromethyl)phenol using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃) to introduce the iodine substituent at the ortho position .

- Step 2 : Acetylation via Friedel-Crafts acylation, where the iodinated phenol reacts with acetyl chloride or acetic anhydride in the presence of a catalyst (e.g., AlCl₃) to form the ketone .

- Purification : Flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. How can the structure of this compound be confirmed experimentally?

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) provides definitive structural confirmation .

- NMR spectroscopy : Key signals include:

- ¹H NMR : A singlet for the methyl group (CH₃CO) at ~2.2–2.5 ppm and aromatic protons influenced by electron-withdrawing substituents (e.g., trifluoromethyl and iodine) .

- ¹³C NMR : A carbonyl carbon signal at ~205–210 ppm and distinct CF₃ and C-I peaks .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What analytical methods are suitable for assessing purity?

- HPLC/GC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC with flame ionization detection (FID) to quantify impurities .

- Elemental analysis : Validates stoichiometric ratios of C, H, N, and halogens .

- Melting point determination : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How can steric hindrance from the trifluoromethyl and iodine groups be mitigated during synthesis?

- Catalyst optimization : Use bulky Lewis acids (e.g., SnCl₄) to direct electrophilic substitution .

- Microwave-assisted synthesis : Enhances reaction efficiency by reducing reaction time and side products .

- Protecting groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) before iodination .

Q. What computational strategies predict the compound’s reactivity or binding interactions?

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) using software like Gaussian or ORCA. The Colle-Salvetti correlation-energy formula can model electron density distributions .

- Molecular docking : AutoDock Vina evaluates binding affinities to biological targets (e.g., enzymes or receptors). Multithreading options accelerate screening .

- MD simulations : Explore conformational stability in solvents using GROMACS or AMBER .

Q. How do contradictory spectral data arise, and how can they be resolved?

- Example : Discrepancies in ¹H NMR integration ratios may stem from dynamic effects (e.g., keto-enol tautomerism).

- Resolution :

- Variable-temperature NMR to identify tautomeric shifts .

- 2D NMR (e.g., COSY, HSQC) to assign overlapping signals .

- Comparative analysis with synthesized analogs or computational predictions .

Q. What are the challenges in crystallizing this compound, and how can they be addressed?

- Challenges : High halogen content (I, F) may lead to disorder or weak diffraction.

- Solutions :

- Use slow evaporation (e.g., ether/pentane mixtures) to grow high-quality crystals .

- Cryocrystallography (100 K) to improve data resolution .

- Halogen bonding analysis with SHELXD to refine heavy atom positions .

Q. Methodological Resources

Properties

Molecular Formula |

C10H8F3IO |

|---|---|

Molecular Weight |

328.07 g/mol |

IUPAC Name |

1-[2-iodo-5-(trifluoromethyl)phenyl]propan-2-one |

InChI |

InChI=1S/C10H8F3IO/c1-6(15)4-7-5-8(10(11,12)13)2-3-9(7)14/h2-3,5H,4H2,1H3 |

InChI Key |

HDHVGOFPSNBEQI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1=C(C=CC(=C1)C(F)(F)F)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.